molecular formula C8H6BrF3O B1372107 (4-Bromo-3-(trifluoromethyl)phenyl)methanol CAS No. 957207-09-9

(4-Bromo-3-(trifluoromethyl)phenyl)methanol

Cat. No. B1372107
CAS RN: 957207-09-9
M. Wt: 255.03 g/mol
InChI Key: JZNXJKZTUXTCPS-UHFFFAOYSA-N
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Description

“(4-Bromo-3-(trifluoromethyl)phenyl)methanol” is an organic compound . It is used for chemical probe synthesis and is a trifunctional building block .


Molecular Structure Analysis

The molecular formula of “(4-Bromo-3-(trifluoromethyl)phenyl)methanol” is C8H6BrF3O . The structure contains a benzene ring substituted with a bromo group, a trifluoromethyl group, and a methanol group .


Physical And Chemical Properties Analysis

“(4-Bromo-3-(trifluoromethyl)phenyl)methanol” is a solid at 20°C . It has a molecular weight of 241.01 .

Scientific Research Applications

Pharmaceutical Development

The trifluoromethyl group in this compound is significant in pharmaceutical chemistry. It’s known to enhance the biological activity and metabolic stability of drug molecules . The presence of this group in drugs can improve their pharmacokinetic properties, making (4-Bromo-3-(trifluoromethyl)phenyl)methanol a valuable intermediate in the synthesis of therapeutic agents.

Safety and Hazards

The compound is associated with several hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and others . Precautionary measures include wearing protective gloves, eye protection, face protection, and others .

properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNXJKZTUXTCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672894
Record name [4-Bromo-3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-(trifluoromethyl)phenyl)methanol

CAS RN

957207-09-9
Record name [4-Bromo-3-(trifluoromethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3-(trifluoromethyl)benzoic acid 46-2 (1.35 g, 5 mmol) in THF (10 mL) was added 1M BH3.THF in THF (20 mL) slowly at 0° C. The mixture was warmed up to room temperature and stirred for 4 hours. The reaction was quenched with water at 0° C. All the solvents were evaporated and the residue was redissolved in ethyl acetate (100 mL), washed with saturated NaHCO3 aqueous solution, water and brine, dried over Na2SO4, and then concentrated. The crude product was purified by silica gel flash chromatography, eluted with 40% ethyl acetate in hexane to give (4-bromo-3-(trifluoromethyl)phenyl)methanol 46-3 as white solid. MS m/z 237.1 (M+1)
Quantity
1.35 g
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10 mL
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20 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Bromo-3-(trifluoromethyl)phenyl)methanol
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(4-Bromo-3-(trifluoromethyl)phenyl)methanol
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(4-Bromo-3-(trifluoromethyl)phenyl)methanol

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